(5-(Difluoromethoxy)-2-nitrophenyl)methanol
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Overview
Description
(5-(Difluoromethoxy)-2-nitrophenyl)methanol is an organic compound characterized by the presence of a difluoromethoxy group, a nitro group, and a methanol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethoxy)-2-nitrophenyl)methanol typically involves multiple steps, including etherification, nitration, and reduction. One common method starts with the etherification of a suitable phenol derivative with a difluoromethylating agent. This is followed by nitration to introduce the nitro group at the desired position on the benzene ring. Finally, reduction of the nitro group yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques to ensure high purity of the final product. The process is designed to be scalable and environmentally friendly, with minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
(5-(Difluoromethoxy)-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of (5-(Difluoromethoxy)-2-nitrobenzaldehyde) or (5-(Difluoromethoxy)-2-nitrobenzoic acid).
Reduction: Formation of (5-(Difluoromethoxy)-2-aminophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(Difluoromethoxy)-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-(Difluoromethoxy)-2-nitrophenyl)methanol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components. The methanol group can form hydrogen bonds, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (5-(Difluoromethoxy)-2-aminophenyl)methanol
- (5-(Difluoromethoxy)-2-nitrobenzaldehyde)
- (5-(Difluoromethoxy)-2-nitrobenzoic acid)
Uniqueness
(5-(Difluoromethoxy)-2-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the difluoromethoxy group enhances its stability and lipophilicity, while the nitro group provides a site for redox reactions. The methanol group allows for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
[5-(difluoromethoxy)-2-nitrophenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4/c9-8(10)15-6-1-2-7(11(13)14)5(3-6)4-12/h1-3,8,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMKBDBTZQECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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